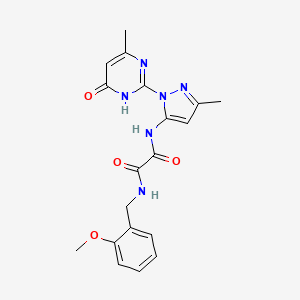![molecular formula C18H17ClN2S B2975582 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole CAS No. 318234-04-7](/img/structure/B2975582.png)
5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole” is a chemical compound with a complex structure . It belongs to the class of pyrazoles, which are heterocyclic compounds with a 5-membered ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole” is complex, with various functional groups. The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, leading to the synthesis of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with yields of 74-90% (Tayebi et al., 2011). This showcases the compound's role in facilitating chemical reactions through catalysis.
Chemical Reactions and Modifications
Studies have explored various chemical reactions involving pyrazole derivatives, including nitration, deoxygenation, and substitution reactions. For example, in sulphuric acid, 1-methylpyrazole 2-oxide underwent nitration and deoxygenation, leading to derivatives like 5-chloro-1-methylpyrazole (Ferguson et al., 1977). These reactions contribute to the understanding of pyrazole chemistry and its potential applications in material synthesis.
Pharmacological Potential
Pyrazole derivatives exhibit diverse pharmacological properties, including analgesic, anti-inflammatory, antibacterial, and insectoacaricide activities. A study highlighted the chemoselective synthesis of regioisomeric pyrazoles, underscoring their significance in pharmaceutical research (Samultsev et al., 2012). These findings suggest that 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole and its derivatives could be valuable in developing new therapeutic agents.
Structural Analysis and Docking Studies
The structural determination and docking studies of tetrazole derivatives have provided insights into their potential as COX-2 inhibitors, revealing the orientation and interactions within the active site of the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015). Although focusing on tetrazoles, this research methodology can be applied to pyrazole derivatives, including 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole, for investigating their biological activity and binding affinities.
Antimicrobial and Anticancer Properties
Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating the compound's versatility in addressing various health challenges. For instance, compounds containing a pyrazole moiety have shown inhibitory effects against human carbonic anhydrase isoenzymes, suggesting potential applications in cancer therapy (Mert et al., 2015).
Wirkmechanismus
The mechanism of action of “5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole” is not explicitly mentioned in the literature. Pyrazole compounds, in general, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Zukünftige Richtungen
Pyrazole compounds, including “5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole”, continue to be a subject of research due to their wide range of applications. Future research may focus on developing new synthesis methods, exploring their biological activity, and investigating their potential applications .
Eigenschaften
IUPAC Name |
5-chloro-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2S/c1-13-8-10-15(11-9-13)22-12-16-17(20-21(2)18(16)19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALRMGPWMJPYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(N(N=C2C3=CC=CC=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

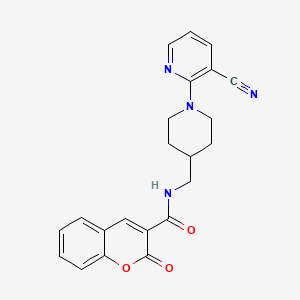
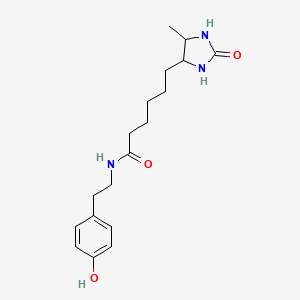
![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2975503.png)
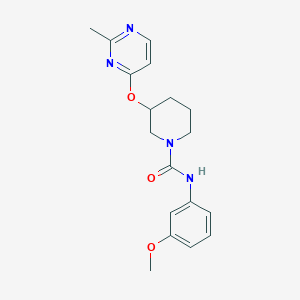
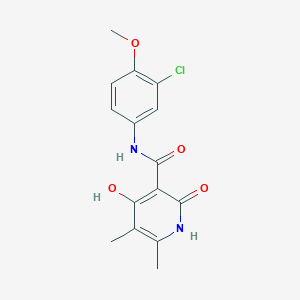
![1-(2-chlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide](/img/structure/B2975508.png)
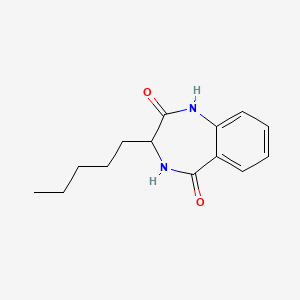
![5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2975511.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2975512.png)


![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2975517.png)

